
1-(Chloromethoxy)-2-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethoxy)-2-isopropylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-2-isopropylbenzene can be synthesized through a multi-step process involving the chloromethylation of 2-isopropylphenol. The reaction typically involves the use of chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethoxy)-2-isopropylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethoxy group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Benzoquinones and other oxidized aromatic compounds.
Reduction: Hydroxymethoxy derivatives and other reduced forms.
Aplicaciones Científicas De Investigación
1-(Chloromethoxy)-2-isopropylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymeric materials with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethoxy)-2-isopropylbenzene involves its interaction with specific molecular targets, depending on the context of its use. For instance, in nucleophilic substitution reactions, the chloromethoxy group acts as a leaving group, facilitating the attack of nucleophiles on the benzene ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
1-(Chloromethoxy)benzene: Lacks the isopropyl group, resulting in different reactivity and applications.
2-Isopropylphenol: Lacks the chloromethoxy group, leading to distinct chemical behavior.
1-(Methoxymethoxy)-2-isopropylbenzene: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
Uniqueness: 1-(Chloromethoxy)-2-isopropylbenzene is unique due to the presence of both the chloromethoxy and isopropyl groups, which confer specific reactivity and properties. This combination allows for versatile applications in organic synthesis and industrial processes, distinguishing it from other related compounds.
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-8(2)9-5-3-4-6-10(9)12-7-11/h3-6,8H,7H2,1-2H3 |
Clave InChI |
RYUIWFFKOMDCTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


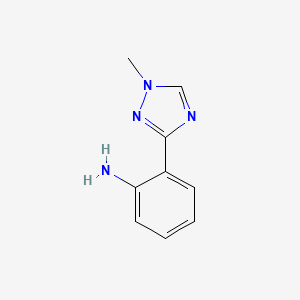

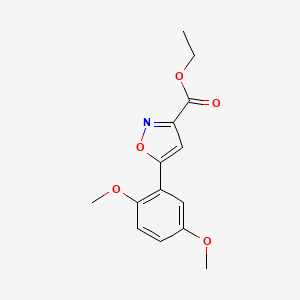
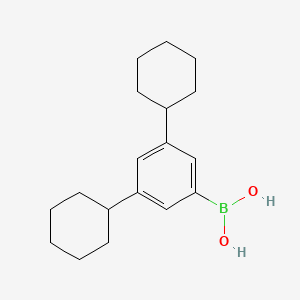
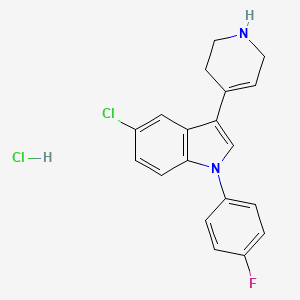
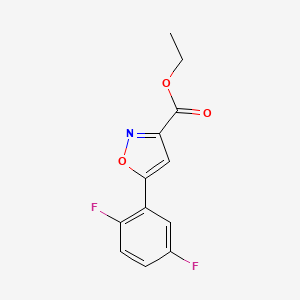
![2,12-DI-Tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13B-boranaphtho[3,2,1-DE]anthracene](/img/structure/B15337783.png)

![[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate](/img/structure/B15337794.png)
![4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate](/img/structure/B15337799.png)
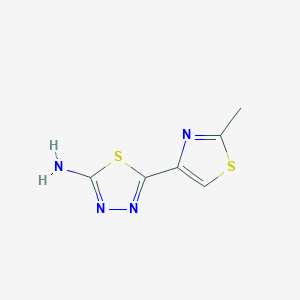
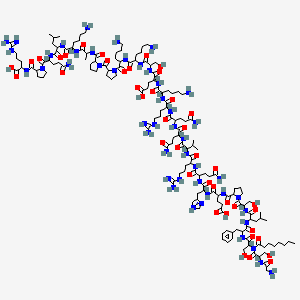
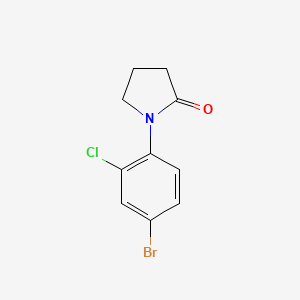
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone](/img/structure/B15337823.png)
